molecular formula C16H18ClN3OS B2951674 2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1705974-37-3

2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No. B2951674
CAS RN: 1705974-37-3
M. Wt: 335.85
InChI Key: MLPXXUINNCXXBQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, commonly known as CPTP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of CPTP is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. CPTP has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
CPTP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, indicating its potential as an anticonvulsant. It has also been shown to reduce pain in animal models of chronic pain, indicating its potential as an analgesic. Additionally, CPTP has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPTP is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CPTP has been shown to exhibit potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. However, one of the main limitations of CPTP is its lack of selectivity, as it has been shown to interact with a range of different receptors and ion channels. This lack of selectivity can make it difficult to determine the specific mechanism of action of CPTP in different experimental settings.

Future Directions

There are several future directions for research on CPTP. One area of interest is the development of more selective analogs of CPTP that target specific receptors or ion channels. This could help to elucidate the specific mechanism of action of CPTP and could lead to the development of more effective drugs for the treatment of epilepsy, chronic pain, and cancer. Additionally, further research is needed to determine the safety and efficacy of CPTP in human clinical trials, as most of the research on CPTP to date has been conducted in animal models. Finally, the potential use of CPTP as a tool for studying the GABAergic system and neuronal excitability more broadly should also be explored.

Synthesis Methods

The synthesis of CPTP involves the reaction of 2-chlorobenzoyl chloride with 1-(thiazol-2-yl)pyrrolidine-2-amine in the presence of sodium carbonate and dichloromethane. The resulting intermediate is then reacted with N-methylacetamide to obtain the final product. The synthesis of CPTP is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

CPTP has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. CPTP has also been investigated for its potential use as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-14-6-2-1-4-12(14)10-15(21)19-11-13-5-3-8-20(13)16-18-7-9-22-16/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPXXUINNCXXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

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